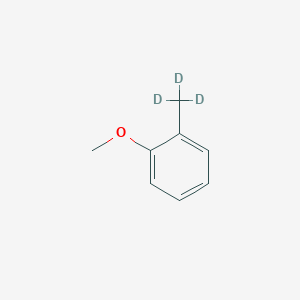

2-Methylanisole-d3

Descripción

BenchChem offers high-quality 2-Methylanisole-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylanisole-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-methoxy-2-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFKRVXLBCAIOZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylanisole-d3: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methylanisole-d3, a deuterated analog of 2-Methylanisole. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Core Chemical Properties

2-Methylanisole-d3 is the deuterium-labeled version of 2-Methylanisole, where the three hydrogen atoms on the methoxy group are replaced with deuterium. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the primary difference being its increased molecular weight. It is a colorless liquid with a characteristic sweet, pleasant odor.[1]

Table 1: Physicochemical Properties of 2-Methylanisole-d3

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇D₃O | [2] |

| Molecular Weight | 125.18 g/mol | [2] |

| CAS Number | 258832-47-2 | [2] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | ~170-172 °C | [3] |

| Melting Point | ~ -34.1 °C | [3][4] |

| Density | ~0.985 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.516 | |

| Flash Point | ~52 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1][3] |

| Synonyms | 1-(Methoxy-d3)-2-methylbenzene, o-Cresol methyl-d3 ether | [2] |

Note: Properties such as boiling point, melting point, density, refractive index, and flash point are for the non-deuterated compound 2-Methylanisole (CAS 578-58-5) and are expected to be very similar for its deuterated analog.

Synthesis and Characterization

The synthesis of 2-Methylanisole-d3 typically involves the methylation of o-cresol using a deuterated methylating agent. The general procedure is adapted from the synthesis of the non-deuterated compound.

Experimental Protocol: Synthesis of 2-Methylanisole-d3

This protocol describes a common method for the synthesis of 2-Methylanisole, adapted for the preparation of its deuterated analog.

Materials:

-

o-Cresol (95-48-7)

-

Sodium Hydroxide (NaOH)

-

Deuterated Dimethyl Sulfate ((CD₃)₂SO₄) or Deuterated Methyl Iodide (CD₃I)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

-

Preparation of Sodium o-cresolate: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol in an appropriate solvent such as tetrahydrofuran (THF). Add sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

Methylation: Cool the mixture to 0 °C and add deuterated dimethyl sulfate or deuterated methyl iodide dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude 2-Methylanisole-d3 by fractional distillation under atmospheric pressure, collecting the fraction at approximately 171-172 °C.[6]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be similar to 2-Methylanisole, but the characteristic singlet for the methoxy protons (~3.8 ppm) will be absent.

-

²H NMR: A singlet corresponding to the deuterium on the methoxy group will be present.

-

¹³C NMR: The spectrum will show a signal for the methoxy carbon, which may appear as a triplet due to coupling with deuterium.

-

-

Mass Spectrometry (MS): The molecular ion peak will be observed at m/z = 125.18, which is 3 units higher than that of the non-deuterated 2-Methylanisole (122.16 g/mol ).[2][4]

Caption: Workflow for the synthesis of 2-Methylanisole-d3.

Applications in Research and Drug Development

Deuterium-labeled compounds like 2-Methylanisole-d3 are valuable tools in scientific research, particularly in the pharmaceutical industry.

-

Internal Standard: The primary application of 2-Methylanisole-d3 is as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or NMR.[2][7] Since its chemical behavior is nearly identical to the non-deuterated analyte, it co-elutes during chromatography but is distinguishable by its higher mass. This allows for accurate quantification of 2-Methylanisole in complex biological matrices by correcting for variations in sample preparation and instrument response.

-

Metabolic Tracer: Stable isotope labeling can be used to trace the metabolic fate of drug molecules.[2][7] While 2-Methylanisole itself is not a drug, its deuterated form can be used in studies to understand the metabolism of compounds containing a methylhydroquinone core, for which it serves as an intermediate.[2] The deuterium label allows researchers to follow the molecule and its metabolites through biological systems.

Caption: Use of 2-Methylanisole-d3 as an internal standard in LC-MS.

Safety and Handling

The safety precautions for 2-Methylanisole-d3 are based on the data for 2-Methylanisole. It is classified as a flammable liquid and may be harmful if swallowed.[5][8]

Table 2: GHS Hazard Information for 2-Methylanisole

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor.[5] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5] |

| H302: Harmful if swallowed.[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301+P317: IF SWALLOWED: Get medical help.[8] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] |

Handling and Storage:

-

Handling: Handle in a well-ventilated area and avoid breathing vapors or mist.[5] Use personal protective equipment, including safety glasses and chemical-resistant gloves.[8] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5]

This guide provides essential technical information for the safe and effective use of 2-Methylanisole-d3 in a research and development setting. As with any chemical, users should consult the most recent Safety Data Sheet (SDS) from their supplier before handling.

References

- 1. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Methylanisole-d3, a deuterated analog of 2-methylanisole. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The introduction of deuterium atoms can also influence the pharmacokinetic and metabolic profiles of drug candidates, making it a subject of interest in medicinal chemistry.

Synthesis of 2-Methylanisole-d3

The synthesis of 2-Methylanisole-d3 is typically achieved in a two-step process. The first step involves the synthesis of the non-deuterated precursor, 2-methylanisole, followed by a deuteration step to introduce the deuterium atoms.

Step 1: Synthesis of 2-Methylanisole

The most common and well-established method for synthesizing 2-methylanisole is through the methylation of o-cresol.

Reaction Scheme:

Figure 1: Synthesis of 2-Methylanisole from o-cresol.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-methylanisole is described as follows[2]:

-

Prepare a 20% aqueous solution of sodium hydroxide.

-

In a reaction vessel, stir and mix the o-cresol with the sodium hydroxide solution.

-

Cool the mixture to below 10°C.

-

Slowly add dimethyl sulfate dropwise to the cooled mixture.

-

After the addition is complete, raise the temperature to 40°C for 20 minutes.

-

Subsequently, heat the reaction mixture to 100°C and maintain for 12 hours.

-

After the reaction, wash the mixture with water until it is neutral.

-

Remove the water, and then distill the crude product.

-

Collect the fraction at 171°C to obtain the purified 2-methylanisole.

| Parameter | Value | Reference |

| Starting Material | o-Cresol | [2] |

| Reagents | Dimethyl Sulfate, Sodium Hydroxide | [2] |

| Reaction Temperature | 10°C, 40°C, 100°C | [2] |

| Reaction Time | 12 hours | [2] |

| Boiling Point | 170-172 °C | |

| Density (at 25 °C) | 0.985 g/mL | |

| Refractive Index (n20/D) | 1.516 |

Table 1: Key Parameters for the Synthesis of 2-Methylanisole.

Step 2: Deuteration of 2-Methylanisole

The introduction of deuterium atoms onto the methyl group of 2-methylanisole to yield 2-Methylanisole-d3 is typically achieved through a catalytic hydrogen-deuterium (H/D) exchange reaction using deuterium oxide (D₂O) as the deuterium source.

Reaction Scheme:

Figure 2: General scheme for the deuteration of 2-methylanisole.

Experimental Protocol (General Approach):

-

In a high-pressure reactor, combine 2-methylanisole, deuterium oxide (D₂O), and a suitable catalyst (e.g., Palladium on carbon (Pd/C) or a Ruthenium complex).

-

Seal the reactor and heat to a temperature typically ranging from 150°C to 250°C for several hours.

-

After the reaction, cool the reactor to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude 2-Methylanisole-d3.

Further optimization of reaction conditions such as temperature, pressure, catalyst choice, and reaction time would be necessary to achieve high deuterium incorporation and yield.

| Parameter | General Range/Value |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | Transition metals (e.g., Pd/C, Ru complexes) |

| Reaction Temperature | 150 - 250 °C |

| Reaction Time | Several hours |

Table 2: General Conditions for Catalytic H/D Exchange.

Purification of 2-Methylanisole-d3

Purification of the final product is crucial to remove any unreacted starting material, partially deuterated species, and catalyst residues. A combination of techniques is typically employed.

Purification Workflow:

Figure 3: A typical workflow for the purification of 2-Methylanisole-d3.

Detailed Methodologies:

-

Filtration: After the reaction, the heterogeneous catalyst is removed by filtration. This can be done using a Celite pad or a syringe filter for smaller scales.

-

Liquid-Liquid Extraction: The filtrate is then subjected to liquid-liquid extraction to separate the organic product from the aqueous D₂O and any water-soluble byproducts. An appropriate organic solvent in which 2-methylanisole is soluble and immiscible with water, such as diethyl ether or dichloromethane, should be used.

-

Fractional Distillation: Due to the volatile nature of 2-methylanisole, fractional distillation is an effective method for final purification. The boiling point of 2-methylanisole is approximately 170-172°C. The deuterated analog is expected to have a very similar boiling point.

Characterization

The identity and purity of the synthesized 2-Methylanisole-d3 should be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Observations for 2-Methylanisole-d3 |

| ¹H NMR | To confirm the structure and the degree of deuteration. | The proton signal corresponding to the methyl group should be significantly reduced or absent. The aromatic proton signals should remain. |

| ¹³C NMR | To confirm the carbon skeleton. | The carbon signal of the deuterated methyl group will appear as a multiplet due to C-D coupling. |

| GC-MS | To determine the purity and confirm the molecular weight. | A single major peak in the gas chromatogram. The mass spectrum will show a molecular ion peak at m/z corresponding to the deuterated compound (C₈H₇D₃O). |

Table 3: Analytical Techniques for Characterization.

While specific spectroscopic data for 2-Methylanisole-d3 is not available in the search results, the expected changes in the spectra compared to the non-deuterated compound are outlined above. For comparison, ¹H NMR and ¹³C NMR spectra of 2-methylanisole are available in public databases[3]. The mass spectrum of 2-methylanisole shows a prominent molecular ion peak at m/z 122[4].

Conclusion

The synthesis of 2-Methylanisole-d3 is a two-step process involving the methylation of o-cresol followed by a catalytic hydrogen-deuterium exchange reaction. Careful purification using filtration, extraction, and fractional distillation is necessary to obtain a high-purity product. Thorough characterization by NMR and GC-MS is essential to confirm the identity, purity, and extent of deuterium incorporation. This deuterated standard is a valuable tool for researchers in various fields, including drug metabolism studies and quantitative bioanalysis.

References

Determining the Isotopic Purity of 2-Methylanisole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the core methodologies for determining the isotopic purity of 2-Methylanisole-d3. Ensuring the isotopic enrichment of deuterated compounds is critical for their application in pharmaceutical development, metabolic studies, and as internal standards in quantitative analysis. This document provides a framework of established analytical techniques, detailed experimental protocols, and data interpretation strategies.

Introduction

2-Methylanisole-d3 is the deuterated form of 2-methylanisole, where three hydrogen atoms on the methyl group have been replaced by deuterium atoms. The precise determination of its isotopic purity is paramount to guarantee the reliability of experimental results. Isotopic purity refers to the percentage of the deuterated species in relation to its partially deuterated and non-deuterated counterparts. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often used in combination for comprehensive characterization.

Analytical Methodologies and Data Presentation

A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis of the isotopic purity of 2-Methylanisole-d3.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated compound from potential impurities and for determining its isotopic distribution based on mass-to-charge ratios. The gas chromatograph separates volatile compounds, and the mass spectrometer detects and quantifies the different isotopologues.

Key Data Obtained from GC-MS:

-

Retention Time: Confirms the identity of 2-Methylanisole by comparing it to a non-deuterated standard.

-

Mass Spectrum: Provides the isotopic distribution of the molecule by showing the relative abundances of the molecular ions of 2-Methylanisole-d3 (m/z 125), and its potential isotopologues: d2 (m/z 124), d1 (m/z 123), and d0 (non-deuterated, m/z 122).

Table 1: Representative Isotopic Distribution of 2-Methylanisole-d3 by GC-MS

| Isotopologue | Chemical Formula | Theoretical Mass (m/z) | Observed Abundance (%) |

| 2-Methylanisole-d0 | C₈H₁₀O | 122.07 | < 0.1 |

| 2-Methylanisole-d1 | C₈H₉DO | 123.08 | < 0.5 |

| 2-Methylanisole-d2 | C₈H₈D₂O | 124.09 | < 1.5 |

| 2-Methylanisole-d3 | C₈H₇D₃O | 125.09 | > 98.0 |

Note: The data presented in this table is representative and may vary between different batches and suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the position of deuterium labeling and for quantifying the degree of deuteration. Both ¹H NMR and ²H NMR are employed for a comprehensive analysis.

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum of 2-Methylanisole-d3, the signal corresponding to the methyl protons should be significantly diminished or absent compared to the spectrum of the non-deuterated standard. The integration of the residual proton signal of the methyl group, relative to a known internal standard or other protons in the molecule, allows for the calculation of the isotopic purity.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum directly detects the deuterium nuclei, providing a definitive confirmation of the deuterium labeling. The presence of a signal at the chemical shift corresponding to the methyl group confirms the location of the deuterium atoms.

Table 2: Representative NMR Data for Isotopic Purity Determination of 2-Methylanisole-d3

| Technique | Parameter | Specification |

| ¹H NMR | Integration of methyl proton signal | ≤ 2% of expected value for non-deuterated compound |

| ²H NMR | Presence of methyl deuterium signal | Confirmed |

| Calculated Isotopic Purity | ≥ 98% |

Note: The data presented in this table is representative and may vary between different batches and suppliers.

Experimental Protocols

GC-MS Analysis Protocol

Objective: To determine the isotopic distribution of 2-Methylanisole-d3.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Methylanisole-d3 in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Mode: Full scan.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Methylanisole.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions (m/z 122, 123, 124, 125) to calculate the isotopic distribution.

-

NMR Analysis Protocol

Objective: To confirm the position of deuteration and quantify the isotopic enrichment.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz or higher).

-

5 mm NMR tubes.

Procedure for ¹H NMR:

-

Sample Preparation: Accurately weigh approximately 10 mg of 2-Methylanisole-d3 and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Acquisition Parameters:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time for accurate integration.

-

-

Data Analysis:

-

Reference the spectrum to the solvent peak or TMS.

-

Integrate the residual proton signal of the methyl group and the signals of the internal standard.

-

Calculate the isotopic purity based on the relative integrals.

-

Procedure for ²H NMR:

-

Sample Preparation: Prepare a concentrated solution of 2-Methylanisole-d3 (e.g., 20-30 mg) in a protonated solvent (e.g., CHCl₃).

-

Acquisition Parameters:

-

Tune the probe to the deuterium frequency.

-

Acquire a standard ²H NMR spectrum.

-

-

Data Analysis:

-

Observe the signal corresponding to the deuterated methyl group to confirm the labeling position.

-

Visualizations

Logical Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of 2-Methylanisole-d3.

Signaling Pathway for Data Integration

Caption: Integration of GC-MS and NMR data for purity confirmation.

References

A Technical Guide to the Physical Characteristics of 2-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical characteristics of 2-Methylanisole-d3. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated analogue, 2-Methylanisole, and discusses the expected isotopic effects. This information is crucial for the accurate use of 2-Methylanisole-d3 as a tracer or internal standard in research and drug development.[1]

Core Physical and Chemical Properties

2-Methylanisole-d3 is the deuterated form of 2-Methylanisole, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution leads to a slight increase in molecular weight and can subtly influence its physical properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for both 2-Methylanisole-d3 and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of 2-Methylanisole-d3

| Property | Value | Source |

| CAS Number | 258832-47-2 | [1] |

| Molecular Formula | C₈H₇D₃O | CDN Isotopes |

| Molecular Weight | 125.18 g/mol | CDN Isotopes |

| Boiling Point | Expected to be slightly higher than 170-172 °C | General Isotopic Effects[2] |

| Density | Expected to be slightly higher than 0.985 g/mL at 25 °C | General Isotopic Effects[2][3] |

| Refractive Index | Expected to be slightly different from 1.516 at 20 °C | General Isotopic Effects |

Table 2: Physical and Chemical Properties of 2-Methylanisole (Non-deuterated)

| Property | Value | Source |

| CAS Number | 578-58-5 | [4] |

| Molecular Formula | C₈H₁₀O | [4][5] |

| Molecular Weight | 122.16 g/mol | [4] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 170-172 °C at 760 mmHg | [4] |

| Melting Point | -34.1 °C | [4] |

| Density | 0.985 g/mL at 25 °C | |

| Refractive Index | 1.516 at 20 °C | |

| Solubility | Insoluble in water, soluble in oils. | [4] |

| Flash Point | 52 °C (125.6 °F) - closed cup |

Isotopic Effects on Physical Properties:

The replacement of protium (¹H) with deuterium (²H) results in a heavier isotope. This mass difference, although small, leads to predictable changes in the physical properties of the molecule.

-

Boiling Point: Deuterated compounds generally have a slightly higher boiling point than their non-deuterated counterparts.[2] This is attributed to the increased molecular weight, which leads to stronger intermolecular van der Waals forces. For example, the boiling point of heavy water (D₂O) is 101.4 °C, compared to 100.0 °C for normal water (H₂O).[2]

-

Density: Deuterated compounds are denser than their corresponding non-deuterated forms.[3][7] This is a direct consequence of the increased mass of deuterium compared to protium, with a minimal change in the molecular volume. Heavy water, for instance, is about 10.6% denser than ordinary water.[2]

-

Refractive Index: The refractive index of a deuterated compound is also expected to differ slightly from its non-deuterated analog. The exact direction and magnitude of this change can vary. For example, the refractive index of D₂O is slightly lower than that of H₂O.

Safety and Handling

GHS Hazard Information for 2-Methylanisole:

-

Pictograms:

-

Flame

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8]

-

P233: Keep container tightly closed.[8]

-

P240: Ground and bond container and receiving equipment.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.[8]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse affected areas with water.[8]

-

P403+P235: Store in a well-ventilated place. Keep cool.[8]

-

Researchers should handle 2-Methylanisole-d3 with the same precautions as 2-Methylanisole, in a well-ventilated area, using appropriate personal protective equipment (PPE), and away from ignition sources.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid compounds like 2-Methylanisole-d3.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirrer (if using an oil bath)

Procedure:

-

Place a small amount of the liquid sample (a few drops) into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly into the heating bath.

-

Heat the bath gently and stir continuously.

-

A slow stream of bubbles will emerge from the capillary tube as the air inside expands.

-

As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to be drawn into the capillary tube.

Caption: Workflow for Boiling Point Determination.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Thermometer

-

Water bath

Procedure using a Pycnometer (for high accuracy):

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Place the pycnometer in a water bath set to a specific temperature (e.g., 25 °C) until the liquid reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Remove the pycnometer from the water bath, wipe it dry, and record its mass.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Caption: Pycnometer Method for Density Determination.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of the liquid sample onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Adjust the light source and the mirror to get maximum illumination.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If a colored band is visible, adjust the compensator to get a sharp, colorless dividing line.

-

Read the refractive index from the scale.

Caption: Workflow for Refractive Index Measurement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. nacchemical.com [nacchemical.com]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

In-Depth Technical Guide to 2-Methylanisole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylanisole-d3, a deuterated analog of 2-Methylanisole. It is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields. This document details the compound's properties, outlines its synthesis, and provides a framework for its application as an internal standard in quantitative analytical methods.

Core Compound Information

CAS Number: 258832-47-2

2-Methylanisole-d3 is the deuterium-labeled version of 2-Methylanisole. The "d3" designation indicates that three hydrogen atoms in the methyl group have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically similar to its non-deuterated counterpart but can be distinguished by its higher mass.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇D₃O | [1] |

| Molecular Weight | 125.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 170-172 °C (for non-deuterated) | [3] |

| Density | 0.985 g/mL at 25 °C (for non-deuterated) | [3] |

| Refractive Index | n20/D 1.516 (for non-deuterated) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether (for non-deuterated) |

Synthesis Protocol

A direct, detailed experimental protocol for the synthesis of 2-Methylanisole-d3 is not widely published. However, it can be synthesized by adapting established methods for the methylation of o-cresol, using a deuterated methylating agent. The following is a generalized protocol based on the synthesis of the non-deuterated analog.

Reaction: Methylation of o-cresol using a deuterated methylating agent (e.g., iodomethane-d3 or dimethyl sulfate-d6).

Materials:

-

o-cresol

-

Sodium hydroxide (NaOH)

-

Deuterated methylating agent (e.g., Iodomethane-d3)

-

Anhydrous solvent (e.g., acetone or dimethylformamide)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask, dissolve o-cresol in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of sodium hydroxide to form the sodium salt of o-cresol.

-

Slowly add the deuterated methylating agent (e.g., Iodomethane-d3) to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with brine, and dried over a drying agent.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by distillation under reduced pressure to obtain pure 2-Methylanisole-d3.

For a more detailed synthesis of the non-deuterated 2-Methylanisole, which can be adapted, a method involves the methylation of o-cresol with dimethyl sulfate in the presence of caustic soda at 40°C.[4]

Application in Quantitative Analysis: Experimental Protocol

2-Methylanisole-d3 is primarily used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its key advantage is that it co-elutes with the analyte of interest (2-Methylanisole) and exhibits similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.

The following is a general protocol for the use of 2-Methylanisole-d3 as an internal standard for the quantification of 2-Methylanisole in a sample matrix.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Prepare a stock solution of 2-Methylanisole in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

Internal Standard Stock Solution: Prepare a stock solution of 2-Methylanisole-d3 in the same solvent at a known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix (a sample matrix that does not contain the analyte) with known amounts of the analyte stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

-

Add a fixed amount of the internal standard stock solution to each calibration standard.

3. Sample Preparation:

-

To each unknown sample, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample extraction or clean-up procedures.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Inlet: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from other matrix components. A typical program might start at a low temperature, ramp to a higher temperature, and hold.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Monitor a characteristic ion for 2-Methylanisole (e.g., m/z 122, 107).

-

Monitor a characteristic ion for 2-Methylanisole-d3 (e.g., m/z 125, 110).

-

-

5. Data Analysis:

-

For each calibration standard and sample, integrate the peak areas of the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by calculating their response ratios and using the calibration curve.

Visualizations

Logical Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Conceptual Synthesis Pathway

Caption: Conceptual synthesis of 2-Methylanisole-d3.

References

An In-Depth Technical Guide to the Synthesis of Deuterated 2-Methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of deuterated 2-methylanisole, a valuable isotopically labeled compound for use as an internal standard in mass spectrometry-based bioanalytical studies and as a tracer in metabolic research. The following sections detail various synthetic approaches, including transition metal-catalyzed hydrogen-deuterium exchange and classical synthesis via methylation of deuterated precursors. Each method is presented with detailed experimental protocols, where available in the public domain, and comparative data on reaction efficiency and isotopic incorporation.

Introduction to Deuterated 2-Methylanisole

Deuterated 2-methylanisole (also known as deuterated o-methylanisole) is an isotopologue of 2-methylanisole where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The increased mass of deuterium imparts a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of the parent compound in complex biological matrices. The kinetic isotope effect associated with the carbon-deuterium bond can also be leveraged to study metabolic pathways and reaction mechanisms.

Synthetic Strategies

The synthesis of deuterated 2-methylanisole can be broadly categorized into two main approaches:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms on the 2-methylanisole molecule with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst.

-

De Novo Synthesis: This approach involves constructing the deuterated 2-methylanisole molecule from isotopically labeled starting materials. A common strategy is the methylation of a deuterated precursor, such as deuterated o-cresol.

The choice of method depends on the desired deuteration pattern (i.e., which specific hydrogen atoms are to be replaced), the required level of isotopic enrichment, and the scalability of the process.

Method 1: Transition Metal-Catalyzed Hydrogen-Deuterium Exchange

Transition metal catalysts, particularly those based on ruthenium, iridium, and palladium, are highly effective in facilitating the H/D exchange on aromatic rings. These methods often offer high selectivity and can be performed under relatively mild conditions.

Ruthenium-Catalyzed Ortho-Deuteration

Logical Workflow for Ruthenium-Catalyzed Deuteration

Caption: Logical workflow for the synthesis of deuterated 2-methylanisole via ruthenium-catalyzed H/D exchange.

General Experimental Protocol (Adapted from literature on related substrates):

A mixture of 2-methylanisole, a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂), and deuterium oxide (D₂O) is heated in a sealed vessel. The reaction progress can be monitored by techniques such as NMR spectroscopy or mass spectrometry to determine the extent of deuterium incorporation. Upon completion, the reaction mixture is cooled, and the deuterated product is extracted with an organic solvent, dried, and purified, typically by column chromatography.

| Parameter | Typical Range/Value |

| Catalyst Loading | 1-5 mol% |

| Deuterium Source | D₂O (excess) |

| Temperature | 100 - 150 °C |

| Reaction Time | 12 - 48 hours |

| Solvent | D₂O or a co-solvent |

| Expected Yield | Moderate to High |

| Isotopic Purity | Dependent on reaction time and conditions |

Iridium-Catalyzed Deuteration

Iridium complexes, often referred to as Crabtree's or Kerr's catalysts, are also powerful catalysts for directed H/D exchange on aromatic systems. The methoxy group in 2-methylanisole can direct the iridium catalyst to the ortho C-H bonds, leading to selective deuteration at these positions.

Experimental Workflow for Iridium-Catalyzed Deuteration

Caption: Experimental workflow for the ortho-selective deuteration of 2-methylanisole using an iridium catalyst.

General Experimental Protocol (Adapted from literature on related substrates):

In a typical procedure, 2-methylanisole and an iridium catalyst are dissolved in a suitable solvent under an inert atmosphere. The reaction vessel is then charged with deuterium gas (D₂), or a deuterated solvent is used as the deuterium source. The reaction is stirred at a specified temperature for a period of time, after which the solvent is removed, and the crude product is purified.

| Parameter | Typical Range/Value |

| Catalyst Loading | 1-5 mol% |

| Deuterium Source | D₂ gas (1-10 bar) or deuterated solvent |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 1 - 24 hours |

| Solvent | Dichloromethane, 1,2-dichloroethane |

| Expected Yield | Good to Excellent |

| Isotopic Purity | High for ortho positions |

Method 2: De Novo Synthesis via Methylation of Deuterated o-Cresol

An alternative and often highly efficient method for preparing deuterated 2-methylanisole is through the methylation of a deuterated precursor. This approach allows for the introduction of deuterium at specific positions with high isotopic purity, particularly on the aromatic ring or the methyl group.

Synthesis of Deuterated o-Cresol

The first step in this pathway is the synthesis of deuterated o-cresol. This can be achieved through H/D exchange on o-cresol using a suitable catalyst, such as Raney Nickel, in the presence of D₂O at elevated temperatures.

Methylation of Deuterated o-Cresol

Once the deuterated o-cresol is obtained, it can be methylated to yield the desired deuterated 2-methylanisole. A common and effective method for this transformation is the Williamson ether synthesis, where the deuterated o-cresol is first deprotonated with a base to form the corresponding phenoxide, which then reacts with a methylating agent.

Synthetic Pathway for Deuterated 2-Methylanisole via Methylation

Caption: Synthetic pathway for preparing deuterated 2-methylanisole starting from o-cresol.

Experimental Protocol for Methylation of o-Cresol (Adaptable for Deuterated Analog):

To a solution of o-cresol in a suitable solvent (e.g., THF, DMF), a base such as sodium hydride (NaH) or sodium hydroxide (NaOH) is added to form the sodium salt of o-cresol. A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete. The reaction is then quenched, and the product is isolated by extraction and purified by distillation or chromatography.

| Parameter | Typical Reagents/Conditions |

| Starting Material | Deuterated o-cresol |

| Base | NaH, NaOH, K₂CO₃ |

| Methylating Agent | CH₃I, (CH₃)₂SO₄, Diazomethane |

| Solvent | THF, DMF, Acetone |

| Temperature | Room temperature to reflux |

| Reaction Time | 1 - 12 hours |

| Expected Yield | High to Quantitative |

| Isotopic Purity | Dependent on the purity of the deuterated o-cresol |

Summary of Synthetic Methods and Data

| Method | Catalyst/Reagents | Deuterium Source | Key Advantages | Potential Challenges |

| Ru-Catalyzed H/D Exchange | Ruthenium complexes | D₂O | Good functional group tolerance, ortho-selectivity. | May require elevated temperatures and pressure. |

| Ir-Catalyzed H/D Exchange | Iridium complexes | D₂ gas, deuterated solvents | High ortho-selectivity, mild reaction conditions. | Catalyst can be expensive. |

| De Novo Synthesis | Base, Methylating Agent | Deuterated o-cresol | High and specific isotopic incorporation. | Requires synthesis of the deuterated precursor. |

Conclusion

The synthesis of deuterated 2-methylanisole can be successfully achieved through several distinct methodologies. Transition metal-catalyzed H/D exchange offers a direct route to introduce deuterium onto the aromatic ring of 2-methylanisole, with ruthenium and iridium catalysts providing pathways for ortho-selective labeling. For applications requiring high levels of specific deuterium incorporation, the de novo synthesis via methylation of a pre-deuterated o-cresol precursor is a robust and high-yielding alternative. The selection of the optimal synthetic route will be dictated by the specific requirements of the research, including the desired deuteration pattern, required isotopic purity, and considerations of cost and scalability. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis of this important isotopically labeled compound.

Stability and Storage of 2-Methylanisole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methylanisole-d3. The information is intended to ensure the integrity and longevity of this isotopically labeled compound for research and development applications. The data presented is compiled from safety data sheets and supplier recommendations.

Core Stability Data

2-Methylanisole-d3 is a deuterated form of 2-Methylanisole, a flammable liquid. While specific, in-depth stability studies on the deuterated compound are not extensively published, the general stability can be inferred from its non-deuterated counterpart and specific supplier recommendations. The compound is considered stable under recommended storage conditions.[1] Key factors influencing its stability are temperature, light, and the presence of incompatible materials.

Quantitative Stability and Storage Recommendations

The following table summarizes the recommended storage conditions to maintain the integrity of 2-Methylanisole-d3. Adherence to these guidelines is critical for preventing degradation and ensuring the accuracy of experimental results.

| Parameter | Condition | Duration of Stability | Source |

| Physical Form | Pure (Neat) | 3 years | [2] |

| In Solvent | 6 months | [2] | |

| In Solvent | 1 month | [2] | |

| Temperature | Pure (Neat) | -20°C | [2] |

| In Solvent | -80°C | [2] | |

| In Solvent | -20°C | [2] | |

| General Storage | Store in a cool place. | [1][3] | |

| Atmosphere | General Storage | Keep container tightly closed in a dry and well-ventilated place. | [1][3] |

| Container | General Handling | Containers which are opened must be carefully resealed and kept upright to prevent leakage. | [1] |

Handling and Safety Precautions

2-Methylanisole-d3, like its non-deuterated analog, is a flammable liquid and vapor.[1][3] Appropriate safety measures must be taken during handling and storage to prevent fire and exposure.

Key Handling Guidelines:

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

-

Wear protective gloves, clothing, eye, and face protection.[1]

Incompatible Materials and Conditions to Avoid

To prevent degradation and hazardous reactions, avoid the following:

-

Heat, flames, and sparks: Due to its flammable nature.[1][4]

-

Strong oxidizing agents: Can lead to vigorous reactions.[4]

Degradation Pathways

Specific degradation pathways for 2-Methylanisole-d3 are not well-documented in publicly available literature. However, based on the chemical structure and general knowledge of similar aromatic ethers, potential degradation could occur through oxidation of the methyl group or cleavage of the ether bond under harsh conditions (e.g., strong acids, high temperatures). For the non-deuterated form, hazardous decomposition products in case of fire include carbon monoxide and carbon dioxide.[4]

Experimental Protocols

General Forced Degradation Study Workflow

A forced degradation study would typically involve exposing the compound to various stress conditions and analyzing the formation of degradants over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Caption: A generalized workflow for conducting a forced degradation study.

Recommended Storage and Handling Logic

The following diagram illustrates the logical flow for the proper storage and handling of 2-Methylanisole-d3 based on the available safety and stability data.

Caption: Logical workflow for the safe storage and handling of 2-Methylanisole-d3.

References

2-Methylanisole-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylanisole-d3, a deuterated analog of 2-Methylanisole. This document details its chemical and physical properties, alongside experimental protocols for its synthesis and its application as an internal standard in analytical chemistry.

Certificate of Analysis and Chemical Properties

While a specific Certificate of Analysis for 2-Methylanisole-d3 is not publicly available, the following tables summarize the typical chemical and physical properties. The data for the non-deuterated form, 2-Methylanisole, is included for comparison and is expected to be very similar.

General Information

| Property | 2-Methylanisole-d3 | 2-Methylanisole |

| CAS Number | 258832-47-2[1] | 578-58-5 |

| Molecular Formula | C8H7D3O[1] | C8H10O |

| Molecular Weight | 125.18 g/mol [1] | 122.16 g/mol |

| Appearance | Liquid[1] | Colorless liquid |

Physical Properties

| Property | Value |

| Boiling Point | 170-172 °C (lit.) |

| Density | 0.985 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.516 (lit.) |

| Flash Point | 52 °C (closed cup) |

| Solubility | Insoluble in water; soluble in alcohol and ether. |

Experimental Protocols

Synthesis of 2-Methylanisole

2-Methylanisole can be synthesized via the methylation of o-cresol. The following protocol is a common method.

Materials:

-

o-Cresol

-

Dimethyl sulfate

-

Sodium hydroxide (20% solution)

-

Stirring apparatus

-

Cooling bath

-

Distillation apparatus

Procedure:

-

Prepare a 20% solution of sodium hydroxide.

-

In a flask equipped with a stirrer, add the o-cresol and the sodium hydroxide solution.

-

Cool the mixture to below 10 °C using a cooling bath.

-

Slowly add dimethyl sulfate dropwise to the stirred mixture.

-

After the addition is complete, raise the temperature to 40 °C and maintain for 20 minutes.

-

Increase the temperature to 100 °C and allow the reaction to proceed for 12 hours.

-

After the reaction is complete, wash the product with water until it is neutral.

-

Remove the water and distill the crude product.

-

Collect the fraction at 171 °C to obtain pure 2-Methylanisole.

A logical workflow for this synthesis is depicted below.

Use as an Internal Standard in GC-MS or LC-MS

2-Methylanisole-d3 is commonly used as an internal standard for the quantitative analysis of 2-Methylanisole or structurally similar compounds by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuteration provides a mass shift that allows it to be distinguished from the non-deuterated analyte while having nearly identical chromatographic behavior.

General Protocol Outline:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2-Methylanisole-d3 of a known concentration.

-

Prepare a series of calibration standards containing known concentrations of the analyte (2-Methylanisole) and a constant, known concentration of the internal standard (2-Methylanisole-d3).

-

-

Sample Preparation:

-

To each unknown sample, add the same constant, known concentration of the internal standard (2-Methylanisole-d3) as was added to the calibration standards.

-

-

GC-MS/LC-MS Analysis:

-

Inject the calibration standards and the samples into the GC-MS or LC-MS system.

-

Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.

-

Set up the mass spectrometer to monitor for specific ions of both the analyte and the internal standard.

-

-

Data Analysis:

-

For each injection, determine the peak area of the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

For the unknown samples, calculate the concentration of the analyte using the calibration curve and the measured peak area ratio of the analyte to the internal standard.

-

The general workflow for using 2-Methylanisole-d3 as an internal standard is visualized below.

Applications in Drug Development and Research

Deuterated compounds like 2-Methylanisole-d3 are valuable tools in drug development and research.[1] The primary applications include:

-

Internal Standards: As detailed above, they are crucial for accurate quantification in bioanalytical assays.

-

Tracer Studies: They can be used as tracers to follow the metabolic fate of a molecule in vitro and in vivo.[1] The deuterium label allows for the differentiation of the administered compound from endogenous sources.

-

Metabolic Profiling: Deuteration can influence the pharmacokinetic and metabolic profiles of drugs, a phenomenon that is actively studied in drug discovery.[1]

Safety Information

2-Methylanisole is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this chemical. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.

References

A Technical Guide to Commercial Suppliers of 2-Methylanisole-d3 for Researchers and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. 2-Methylanisole-d3, a deuterated analog of 2-methylanisole, serves as a critical internal standard in mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation, chromatography, and ionization, thereby enhancing the precision and accuracy of quantification. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 2-Methylanisole-d3, detailed product specifications, and a general experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Commercial Availability and Product Specifications

A survey of prominent chemical suppliers reveals that 2-Methylanisole-d3 is readily available for research and development purposes. The following table summarizes the product offerings from key vendors, providing researchers with a comparative overview of purity, isotopic enrichment, and availability.

| Supplier | Catalog Number | Purity / Isotopic Enrichment | Available Quantities | Price (USD) |

| MedChemExpress | HY-W027751S | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | $50 (25 mg) |

| C/D/N Isotopes | D-6985 | 99 atom % D | 0.5 g, 1 g | Request Quote |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

The Role of 2-Methylanisole-d3 as an Internal Standard

Deuterated compounds, such as 2-Methylanisole-d3, are considered the gold standard for internal standards in LC-MS applications.[1] The core principle behind their efficacy lies in the isotope dilution mass spectrometry method. By introducing a known quantity of the deuterated standard into the sample at an early stage of the workflow, any loss of the target analyte during sample processing, extraction, and analysis is mirrored by a proportional loss of the internal standard. This allows for a precise and accurate quantification based on the ratio of the analyte's signal to that of the internal standard.

A crucial consideration when utilizing deuterated internal standards is the stability of the deuterium labels. It is essential that the deuterium atoms are located at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under the analytical conditions. For 2-Methylanisole-d3, the deuterium atoms are typically on the methyl group, which is a non-labile position, ensuring isotopic stability throughout the analytical process.

Experimental Protocol: General Workflow for Using 2-Methylanisole-d3 as an Internal Standard in LC-MS Analysis

The following is a generalized experimental protocol for the use of 2-Methylanisole-d3 as an internal standard for the quantification of 2-methylanisole in a biological matrix, such as plasma or tissue homogenate. This protocol should be optimized and validated for the specific application and instrumentation.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of non-deuterated 2-methylanisole in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of 2-Methylanisole-d3 in the same solvent as the analyte.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the solvent to cover the expected concentration range of the analyte in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of 2-Methylanisole-d3 at a concentration that provides a clear and reproducible signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.

2. Sample Preparation:

-

Thaw the biological samples (e.g., plasma) on ice.

-

To a fixed volume of each sample, calibration standard, and quality control, add a precise volume of the Internal Standard Spiking Solution. This should be done at the earliest step of the sample preparation to account for any variability in the subsequent steps.

-

Perform the sample extraction procedure. A common method for small molecules like 2-methylanisole is protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

-

Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to each sample.

-

Vortex thoroughly to precipitate the proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

3. LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 column for reversed-phase chromatography.

-

Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of 2-methylanisole from matrix components and any potential interferences.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for both 2-methylanisole and 2-Methylanisole-d3.

-

Set up the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. This involves selecting a precursor ion and a product ion for each compound to ensure high selectivity and sensitivity.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in all samples, calibration standards, and quality controls.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a quantitative LC-MS analysis using an internal standard.

Caption: General workflow for quantitative LC-MS analysis using an internal standard.

Signaling Pathway and Logical Relationships

The use of an internal standard in quantitative analysis is based on a logical relationship designed to ensure accuracy. The following diagram illustrates this relationship.

Caption: Logical relationship of internal standard correction in quantitative analysis.

Conclusion

2-Methylanisole-d3 is a readily available and essential tool for researchers and drug development professionals engaged in the quantitative analysis of 2-methylanisole. Its use as an internal standard in LC-MS workflows significantly improves the accuracy and reliability of the data. This guide provides a starting point for sourcing this critical reagent and for developing robust analytical methods. It is imperative for researchers to obtain certificates of analysis from their chosen supplier to confirm the purity and isotopic enrichment of the specific lot being used and to perform thorough method validation to ensure the integrity of their results.

References

Spectral Data Analysis of 2-Methylanisole-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectral data for 2-Methylanisole. While the primary focus of this report is the deuterated analog, 2-Methylanisole-d3 (also known as 2-(methyl-d3)anisole or 1-methoxy-2-(trideuteriomethyl)benzene), a comprehensive search of publicly available scientific databases and literature did not yield specific experimental Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for this isotopically labeled compound. Consequently, this document presents the available spectral data for the non-deuterated parent compound, 2-Methylanisole, as a close proxy. This information is intended to serve as a valuable reference for researchers utilizing 2-Methylanisole-d3 as an internal standard or in metabolic studies, allowing for comparative analysis and interpretation of experimental results.

Introduction

2-Methylanisole-d3 is a deuterated form of 2-Methylanisole, a common organic compound used as a fragrance, a specialty solvent, and an intermediate in the synthesis of various chemical compounds. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry and a useful tracer in metabolic fate studies. Understanding the baseline spectral characteristics of the non-deuterated analog is crucial for interpreting data when its deuterated counterpart is employed.

Predicted Spectral Characteristics of 2-Methylanisole-d3

While experimental data is not available, the following characteristics can be predicted for 2-Methylanisole-d3 based on the principles of NMR and MS:

-

¹H NMR: The proton NMR spectrum of 2-Methylanisole-d3 is expected to be nearly identical to that of 2-Methylanisole, with the significant exception of the signal corresponding to the methyl protons. The singlet typically observed around 2.2 ppm for the CH₃ group in 2-Methylanisole would be absent in the spectrum of 2-Methylanisole-d3. The aromatic and methoxy proton signals would remain.

-

¹³C NMR: The carbon-13 NMR spectrum of 2-Methylanisole-d3 would show a characteristic triplet for the deuterated methyl carbon (CD₃) due to coupling with deuterium (spin I=1). The chemical shift of this carbon would be similar to the methyl carbon in the non-deuterated compound, but the signal would be split and have a lower intensity. The other carbon signals would be largely unaffected.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of 2-Methylanisole-d3 would be shifted by +3 mass units compared to 2-Methylanisole, appearing at m/z 125 instead of m/z 122. The fragmentation pattern would be expected to show similar losses, but fragments containing the deuterated methyl group would also exhibit a +3 mass shift.

Spectral Data for 2-Methylanisole

The following sections present the available NMR and MS data for the non-deuterated compound, 2-Methylanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data for 2-Methylanisole

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.18 - 7.10 | m | 2H | Ar-H |

| 6.89 - 6.81 | m | 2H | Ar-H |

| 3.82 | s | 3H | OCH₃ |

| 2.24 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectral Data for 2-Methylanisole

| Chemical Shift (ppm) | Assignment |

| 157.5 | C-OCH₃ |

| 130.8 | Ar-C |

| 126.6 | Ar-C |

| 120.6 | Ar-CH |

| 110.1 | Ar-CH |

| 55.2 | OCH₃ |

| 16.1 | Ar-CH₃ |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 2-Methylanisole

| m/z | Relative Intensity (%) | Putative Assignment |

| 122 | 100 | [M]⁺ |

| 107 | 85 | [M - CH₃]⁺ |

| 91 | 60 | [M - OCH₃]⁺ |

| 79 | 45 | [C₆H₇]⁺ |

| 77 | 55 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for compounds like 2-Methylanisole. These can be adapted for the analysis of 2-Methylanisole-d3.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (Electron Ionization - EI) Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like 2-Methylanisole, this is typically done via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions and record their abundance.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of spectral data for a known compound.

Caption: Workflow for acquiring, processing, and analyzing NMR and MS spectral data.

Conclusion

Methodological & Application

Application Notes and Protocols for the Use of 2-Methylanisole-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative analytical chemistry, the use of an appropriate internal standard is paramount to achieving accurate and reliable results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to the sample, calibrators, and quality control samples. Its purpose is to correct for the variability in the analytical procedure, including extraction efficiency, injection volume, and instrument response.[1] Stable isotope-labeled compounds, such as 2-Methylanisole-d3, are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

2-Methylanisole-d3 is the deuterated form of 2-methylanisole, a volatile organic compound (VOC). Its key advantage lies in the fact that it co-elutes with the non-labeled analyte (2-methylanisole) and exhibits nearly identical chemical behavior during sample preparation and analysis. However, due to its increased mass from the deuterium atoms, it can be distinguished from the native analyte by the mass spectrometer. This allows for precise quantification, as any loss or variation experienced by the analyte is mirrored by the internal standard.

This document provides detailed application notes and protocols for the effective use of 2-Methylanisole-d3 as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds.

Physicochemical Properties

A summary of the relevant physicochemical properties of 2-Methylanisole (the non-labeled analogue) is presented in Table 1. These properties are crucial for developing and optimizing analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.16 g/mol | PubChem |

| Boiling Point | 170-172 °C | PubChem |

| Melting Point | -34.1 °C | PubChem |

| Density | 0.985 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | PubChem |

| Appearance | Colorless to pale yellow liquid | [3] |

Table 1: Physicochemical properties of 2-Methylanisole.

Applications

2-Methylanisole-d3 is a versatile internal standard suitable for a wide range of applications, including:

-

Environmental Analysis: For the quantification of volatile organic compounds (VOCs) such as benzene, toluene, ethylbenzene, and xylenes (BTEX) in water, soil, and air samples.[4][5]

-

Food and Beverage Analysis: For the determination of flavor and aroma compounds, as well as contaminants, in various food matrices.

-

Pharmaceutical Analysis: For the quantification of residual solvents in active pharmaceutical ingredients (APIs) and drug products.[6][7]

-

Forensic Science: For the analysis of volatile substances in forensic samples.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of a target analyte using 2-Methylanisole-d3 as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocols

Protocol 1: Determination of BTEX in Water by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes the quantitative analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water samples using 2-Methylanisole-d3 as an internal standard.

1. Materials and Reagents

-

2-Methylanisole-d3 (Internal Standard)

-

BTEX analytical standards

-

Methanol (HPLC grade)

-

Deionized water

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of BTEX and 2-Methylanisole-d3 in methanol at a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a mixed working standard solution of BTEX by diluting the stock solutions with methanol.

-

Internal Standard Spiking Solution: Prepare a working solution of 2-Methylanisole-d3 in methanol at a concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the BTEX working standard solution into 10 mL of deionized water in 20 mL headspace vials. Add a fixed amount of the 2-Methylanisole-d3 spiking solution to each calibration standard to achieve a final concentration of 100 ng/mL.

-

Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add the same fixed amount of the 2-Methylanisole-d3 spiking solution as used for the calibration standards.

3. HS-SPME and GC-MS Parameters

The following table outlines the recommended starting parameters for the HS-SPME and GC-MS analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Setting |

| HS-SPME | |

| Fiber Type | DVB/CAR/PDMS |

| Incubation Temperature | 60 °C |

| Incubation Time | 15 min |

| Extraction Time | 30 min |

| Desorption Temperature | 250 °C |

| Desorption Time | 2 min |

| GC-MS | |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold 2 min) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |